chemical structure and properties of 2-(2-Iodo-4-methylphenyl)ethan-1-ol
chemical structure and properties of 2-(2-Iodo-4-methylphenyl)ethan-1-ol
Technical Monograph: 2-(2-Iodo-4-methylphenyl)ethan-1-ol
Executive Summary
2-(2-Iodo-4-methylphenyl)ethan-1-ol (CAS: 256380-98-0) is a specialized aryl iodide building block used primarily in the synthesis of oxygen heterocycles and complex pharmaceutical intermediates. Distinguished by its ortho-iodine substituent relative to the hydroxyethyl chain, it serves as a "pre-functionalized" scaffold for intramolecular cyclization reactions, granting rapid access to 5-methyl-2,3-dihydrobenzofuran and isochroman architectures. Its structural duality—combining a reactive aryl iodide (for cross-coupling) with a primary alcohol (for esterification or oxidation)—makes it a versatile tool in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors and neurological agents.
Chemical Identity & Structural Analysis
| Property | Detail |
| CAS Number | 256380-98-0 |
| IUPAC Name | 2-(2-Iodo-4-methylphenyl)ethan-1-ol |
| Synonyms | 2-Iodo-4-methylphenethyl alcohol; 2-(2-Iodo-p-tolyl)ethanol |
| Molecular Formula | C₉H₁₁IO |
| Molecular Weight | 262.09 g/mol |
| SMILES | Cc1ccc(CCO)c(I)c1 |
| InChI Key | Derived:[1][2] SXXWVPJXTAARJH-UHFFFAOYSA-N (Analogous) |
| Appearance | Viscous pale-yellow oil or low-melting solid (Predicted MP: 45–55 °C) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water. |
Structural Features:
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Steric Congestion: The iodine atom at the C2 position exerts significant steric pressure on the ethyl side chain. This "ortho-effect" is advantageous for promoting intramolecular cyclization but requires specialized ligands (e.g., Buchwald biaryl phosphines) for intermolecular cross-coupling to prevent catalyst deactivation.
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Electronic Modulation: The C4-methyl group provides weak electron donation (+I effect), slightly deactivating the C-I bond towards oxidative addition compared to an unsubstituted system, but stabilizing cationic intermediates during electrophilic aromatic substitution.
Synthesis & Production Protocols
High-purity synthesis is critical to avoid regioisomeric contamination. While direct iodination of 2-(p-tolyl)ethanol is possible, it often yields inseparable mixtures of the 2-iodo and 3-iodo isomers. The authoritative route utilizes the reduction of the corresponding phenylacetic acid precursor, ensuring complete regiocontrol.
Protocol A: Chemoselective Reduction (Recommended)
This method guarantees the position of the iodine atom by starting from a pre-functionalized acid.
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Precursor: 2-(2-Iodo-4-methylphenyl)acetic acid (CAS: 90585-28-7).
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Reagents: Borane-Tetrahydrofuran complex (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS).
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Mechanism: Chemoselective reduction of the carboxylic acid to the primary alcohol without dehalogenating the aryl iodide (a risk with LiAlH₄).
Step-by-Step Methodology:
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Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and dropping funnel.
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Dissolution: Charge flask with 2-(2-iodo-4-methylphenyl)acetic acid (10.0 g, 36.2 mmol) and anhydrous THF (100 mL). Cool to 0 °C.
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Reduction: Dropwise add BH₃·THF (1.0 M in THF, 54.3 mL, 1.5 equiv) over 30 minutes. Caution: Gas evolution (H₂).
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Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂; Hex/EtOAc 3:1) for disappearance of acid.
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Quench: Cool to 0 °C. Carefully add MeOH (20 mL) dropwise to destroy excess borane.
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Workup: Concentrate in vacuo. Redissolve residue in EtOAc (150 mL), wash with 1M HCl (50 mL), sat. NaHCO₃ (50 mL), and brine.
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Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (10-30% EtOAc in Hexanes) to yield the title compound as a pale oil/solid (Yield: ~92%).
Protocol B: Direct Iodination (Alternative)
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Substrate: 2-(4-Methylphenyl)ethanol.
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Reagents:
-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA). -
Note: Requires careful chromatographic separation of the ortho-iodo (desired) and meta-iodo isomers.
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the synthesis from the acid precursor and the two primary divergent application pathways: intramolecular cyclization (to dihydrobenzofuran) and intermolecular coupling.
Figure 1: Synthetic workflow from acid precursor to target alcohol, showing divergent reactivity toward heterocyclic formation (red path) and cross-coupling (yellow path).
Reactivity & Applications in Drug Design
A. Synthesis of 5-Methyl-2,3-dihydrobenzofuran
The most valuable application of this molecule is its transformation into the dihydrobenzofuran scaffold, a pharmacophore found in various antioxidants and bioactive natural products.
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Mechanism: Intramolecular Ullmann-type C-O coupling.
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Conditions: CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv), Toluene, 110 °C.
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Outcome: The hydroxyl group displaces the ortho-iodine to form a 5-membered ether ring.
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Significance: This route avoids the use of unstable radical precursors and provides a clean, convergent entry to the benzofuran core.
B. Palladium-Catalyzed Cross-Coupling
The aryl iodide moiety is highly reactive toward Pd(0) catalysts.
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Suzuki-Miyaura: Coupling with aryl boronic acids retains the alcohol functionality, allowing for further elaboration (e.g., oxidation to the aldehyde or acid).
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Heck Reaction: Reaction with acrylates yields substituted styrenes. Note that the free alcohol may require protection (as a TBDMS ether) to prevent side reactions with electrophilic Pd-intermediates.
Safety & Handling
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Hazards: As an alkyl/aryl iodide, the compound should be treated as a potential irritant and sensitizer.
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Storage: Light-sensitive (C-I bond photolysis). Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8 °C.
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Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
- Synthesis via Acid Reduction: Brown, H. C.; Krishnamurthy, S. "Organic Syntheses via Boranes." Aldrichimica Acta1979, 12, 3. (Foundational protocol for chemoselective acid reduction).
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Intramolecular Cyclization (Cu-Catalyzed): Bates, C. G.; Saejueng, P.; Venkataraman, D. "Copper-catalyzed synthesis of benzofurans and dihydrobenzofurans." Organic Letters2004 , 6(26), 5005-5008. Link
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Related Intermediate (Acid Precursor): Sigma-Aldrich Product Entry: 2-(2-Iodo-4-methylphenyl)acetic acid (CAS 90585-28-7). Link
- Palladium Catalysis on Phenethyl Alcohols: Wolfe, J. P.; et al. "Intramolecular Pd-Catalyzed Arylation of Alcohols." Journal of the American Chemical Society2010, 132(41), 14346.
